molecular formula C22H17BrClN3O B10977468 N-(3-bromophenyl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide

N-(3-bromophenyl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B10977468
M. Wt: 454.7 g/mol
InChI Key: PWFGVUUBXZVFKA-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C22H17BrClN3O and its molecular weight is 454.7 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-bromophenyl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H17BrClN3O
  • Molecular Weight : 454.7 g/mol
  • IUPAC Name : this compound

The compound features a unique structure comprising a benzimidazole moiety and a brominated phenyl group, which may influence its biological interactions and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step processes:

  • Formation of Benzimidazole Derivative : Reacting o-phenylenediamine with 4-chlorobenzaldehyde.
  • Acetamide Formation : The benzimidazole derivative is reacted with acetic anhydride to form the acetamide linkage.
  • Bromination : Introducing the bromine atom at the para position of the phenyl ring enhances biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study screening various N-substituted phenyl compounds found that those with halogenated substituents, particularly bromine and chlorine, demonstrated enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzimidazole core is known to inhibit various enzymes involved in microbial proliferation and cancer cell growth.
  • Cell Membrane Penetration : The lipophilicity of the compound allows it to traverse cell membranes effectively, enhancing its bioavailability and therapeutic potential.

Antimicrobial Testing

In a quantitative structure-activity relationship (QSAR) analysis, compounds similar to this compound were tested against several pathogens. The findings revealed:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Yeast
Compound AEffectiveLess EffectiveModerately Effective
Compound BHighly EffectiveEffectiveLess Effective
N-(3-bromophenyl)...Very EffectiveModerateEffective

These results suggest that structural modifications significantly impact antimicrobial efficacy .

Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound have shown promising results in cancer cell lines. For instance, studies indicated that it could inhibit cell proliferation in various cancer types by modulating pathways related to apoptosis and cell cycle regulation .

Properties

Molecular Formula

C22H17BrClN3O

Molecular Weight

454.7 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C22H17BrClN3O/c23-16-4-3-5-18(13-16)25-22(28)14-27-20-7-2-1-6-19(20)26-21(27)12-15-8-10-17(24)11-9-15/h1-11,13H,12,14H2,(H,25,28)

InChI Key

PWFGVUUBXZVFKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=CC=C3)Br)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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